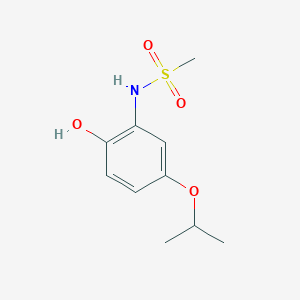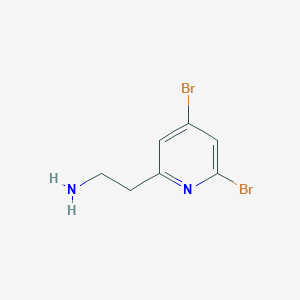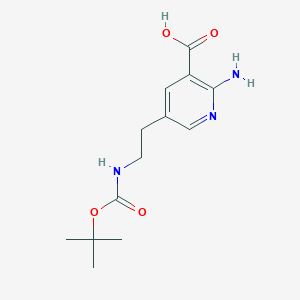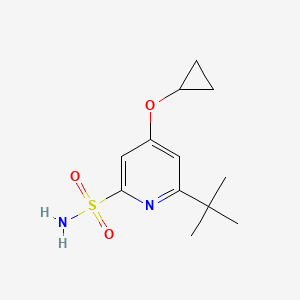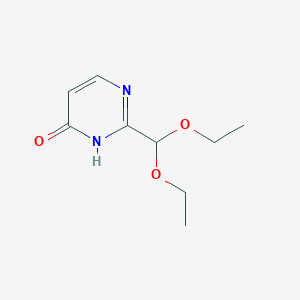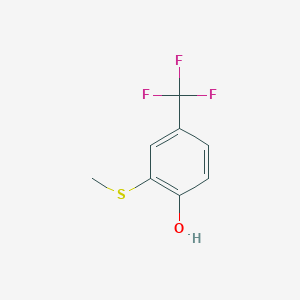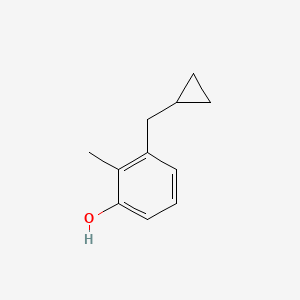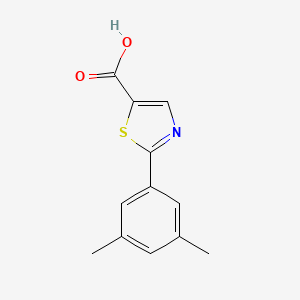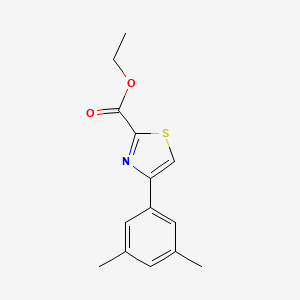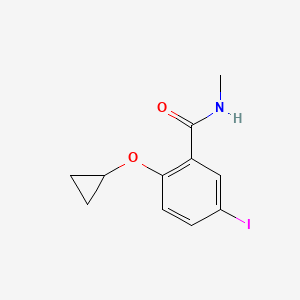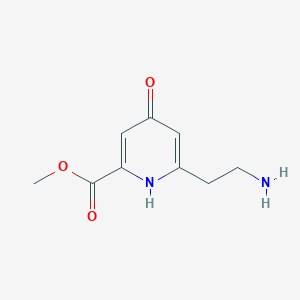
Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The hydroxyl group can be introduced via hydroxylation reactions, while the aminoethyl group can be added through nucleophilic substitution reactions using appropriate amines.
Esterification: The carboxyl group can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxyl and ester groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds such as 4-hydroxypyridine and 2-aminoethylpyridine share structural similarities.
Aminoethyl Esters: Compounds like ethyl 2-aminoethyl-4-hydroxybenzoate.
Uniqueness
Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 6-(2-aminoethyl)-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-5-7(12)4-6(11-8)2-3-10/h4-5H,2-3,10H2,1H3,(H,11,12) |
Clave InChI |
UWXOHSWIVRFBDF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)C=C(N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


